tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate
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Overview
Description
tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate is an organic compound that features a tert-butyl ester group, a benzyloxy group, and a dimethylamino methylene group
Preparation Methods
The synthesis of tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond. The reaction conditions are generally mild, and the reaction proceeds at room temperature.
Chemical Reactions Analysis
tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, while the dimethylamino methylene group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate can be compared with similar compounds such as:
tert-Butyl (E)-4-(benzyloxy)-2-((methylamino)methylene)-3-oxobutanoate: This compound has a similar structure but with a methylamino group instead of a dimethylamino group.
tert-Butyl (E)-4-(benzyloxy)-2-((ethylamino)methylene)-3-oxobutanoate: This compound features an ethylamino group, which can affect its reactivity and interactions.
tert-Butyl (E)-4-(benzyloxy)-2-((propylamino)methylene)-3-oxobutanoate: The presence of a propylamino group can lead to different chemical and biological properties.
Properties
Molecular Formula |
C18H25NO4 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl (2E)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)15(11-19(4)5)16(20)13-22-12-14-9-7-6-8-10-14/h6-11H,12-13H2,1-5H3/b15-11+ |
InChI Key |
OYKWMAYMCZBJOH-RVDMUPIBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C(=C/N(C)C)/C(=O)COCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)C(=CN(C)C)C(=O)COCC1=CC=CC=C1 |
Origin of Product |
United States |
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